![molecular formula C19H21N3O2S B5656112 (1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656112.png)
(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related diazabicyclo nonanone derivatives involves innovative strategies to achieve potent and selective compounds with excellent pharmaceutical properties. For instance, a novel alpha 7 nAChR agonist, showcasing structural diversity and preclinical efficacy in cognitive models, demonstrates the compound's synthesis intricacy and potential therapeutic application (O’Donnell et al., 2010).
Molecular Structure Analysis
Structural analysis often employs techniques such as X-ray crystallography to elucidate conformational dynamics and molecular interactions. For compounds within the same class, the forced twin-chair conformation and single- and double-layered supramolecular sheets built from C-H...O and C-H...π(arene) hydrogen bonds highlight the complex molecular architecture that influences biological activity and pharmacokinetics (Sakthivel & Jeyaraman, 2010).
Chemical Reactions and Properties
Reactivity studies, such as Friedel-Crafts acylation catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) demonstrating regioselective C-acylation of pyrroles and indoles, provide insight into the compound's chemical behavior and potential for further functionalization (Taylor et al., 2010).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems. While specific data on the compound of interest is scarce, related research on diazabicyclo nonanone derivatives reveals significant insights into their pharmaceutical properties, such as oral bioavailability and brain penetration, which are essential for therapeutic application (O’Donnell et al., 2010).
Chemical Properties Analysis
The compound's chemical properties, including reactivity with nucleophiles and electrophiles, stability under physiological conditions, and interaction with biological targets, are fundamental for its pharmacological profile. Studies on similar compounds, such as the synthesis of tricyclic heteroaromatics and their rearrangement reactions catalyzed by scandium(III) triflate, offer valuable parallels (Huang et al., 2014).
Eigenschaften
IUPAC Name |
(1S,5R)-6-(pyridin-2-ylmethyl)-3-(2-thiophen-2-ylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(10-17-5-3-9-25-17)21-11-14-6-7-16(13-21)22(19(14)24)12-15-4-1-2-8-20-15/h1-5,8-9,14,16H,6-7,10-13H2/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSXLZBAWKFGKF-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=N3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=N3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.